4-(4-Ethylphenoxy)benzaldehyde

Descripción

BenchChem offers high-quality 4-(4-Ethylphenoxy)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Ethylphenoxy)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

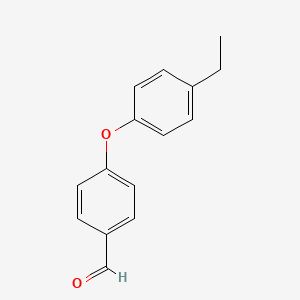

Structure

3D Structure

Propiedades

IUPAC Name |

4-(4-ethylphenoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-2-12-3-7-14(8-4-12)17-15-9-5-13(11-16)6-10-15/h3-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAXOBSDCTFFTIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10443767 | |

| Record name | 4-(4-ethylphenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61343-85-9 | |

| Record name | 4-(4-ethylphenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 4-(4-Ethylphenoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-(4-Ethylphenoxy)benzaldehyde. As a key structural motif in various chemical entities, a thorough understanding of its spectral characteristics is paramount for unambiguous identification, purity assessment, and structural elucidation in research and development settings. This document moves beyond a simple listing of chemical shifts to explain the underlying principles governing the spectral appearance of this molecule, empowering the reader to interpret similar spectra with confidence.

Introduction to 4-(4-Ethylphenoxy)benzaldehyde and NMR Spectroscopy

4-(4-Ethylphenoxy)benzaldehyde is an aromatic compound featuring a benzaldehyde moiety linked to an ethylphenoxy group via an ether linkage. This combination of functional groups gives rise to a distinct and predictable NMR spectrum. NMR spectroscopy is an indispensable analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. By analyzing the chemical shifts, signal multiplicities, and coupling constants in ¹H and ¹³C NMR spectra, one can deduce the precise arrangement of atoms within a molecule.

The structural features of 4-(4-Ethylphenoxy)benzaldehyde, including the electron-withdrawing aldehyde group and the electron-donating ethylphenoxy group, create a nuanced electronic environment that is reflected in its NMR spectra. Understanding these substituent effects is crucial for accurate spectral assignment.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 4-(4-Ethylphenoxy)benzaldehyde is expected to exhibit distinct signals corresponding to the aldehydic proton, the aromatic protons on both benzene rings, and the protons of the ethyl group. The chemical shifts are influenced by the electronic environment of each proton.

Key Features of the ¹H NMR Spectrum:

-

Aldehydic Proton (H-7): The proton of the aldehyde group is highly deshielded due to the strong electron-withdrawing nature of the carbonyl group and will appear as a singlet at a characteristic downfield chemical shift, typically in the range of 9.9-10.0 ppm.[1][2]

-

Aromatic Protons (Benzaldehyde Ring): The protons on the benzaldehyde ring (H-2, H-3, H-5, H-6) will appear as two doublets due to the para-substitution pattern. The protons ortho to the aldehyde group (H-2, H-6) are expected to be more deshielded than the protons meta to it (H-3, H-5) because of the aldehyde's electron-withdrawing and anisotropic effects. These will likely appear in the 7.8-8.0 ppm region.[1] The protons meta to the aldehyde group (H-3, H-5), which are ortho to the electron-donating phenoxy group, will be more shielded and are expected to resonate in the 7.0-7.2 ppm region.

-

Aromatic Protons (Phenoxy Ring): The protons on the ethylphenoxy ring (H-2', H-3', H-5', H-6') will also form an AA'BB' system, appearing as two doublets. The protons ortho to the ether linkage (H-2', H-6') will be shielded by the electron-donating oxygen and will appear upfield compared to the protons meta to the ether (H-3', H-5'). The latter are ortho to the electron-donating ethyl group.

-

Ethyl Group Protons (H-8', H-9'): The ethyl group will give rise to a quartet for the methylene protons (H-8') and a triplet for the methyl protons (H-9'). The methylene protons, being closer to the aromatic ring, will be more deshielded than the methyl protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for 4-(4-Ethylphenoxy)benzaldehyde

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-7 (CHO) | 9.95 | Singlet (s) | - |

| H-2, H-6 | 7.85 | Doublet (d) | ~8.5 |

| H-3, H-5 | 7.10 | Doublet (d) | ~8.5 |

| H-2', H-6' | 7.25 | Doublet (d) | ~8.5 |

| H-3', H-5' | 6.95 | Doublet (d) | ~8.5 |

| H-8' (CH₂) | 2.65 | Quartet (q) | ~7.6 |

| H-9' (CH₃) | 1.25 | Triplet (t) | ~7.6 |

Note: These are predicted values and may vary slightly depending on the solvent and experimental conditions.[3][4]

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in 4-(4-Ethylphenoxy)benzaldehyde will produce a distinct signal.

Key Features of the ¹³C NMR Spectrum:

-

Carbonyl Carbon (C-7): The carbon of the aldehyde group is highly deshielded and will appear at a very downfield chemical shift, typically in the range of 190-192 ppm.[5][6]

-

Quaternary Carbons: The spectrum will show four quaternary carbon signals: C-1, C-4, C-1', and C-4'. The carbon attached to the oxygen of the ether linkage (C-4 and C-1') will be deshielded.

-

Aromatic Carbons: The remaining eight aromatic carbons will appear in the typical aromatic region of 115-165 ppm. The chemical shifts will be influenced by the attached functional groups. Carbons ortho and para to the electron-withdrawing aldehyde group will be deshielded, while those ortho and para to the electron-donating ether and ethyl groups will be shielded.[7][8]

-

Ethyl Group Carbons: The methylene carbon (C-8') will be more deshielded than the methyl carbon (C-9') of the ethyl group.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-(4-Ethylphenoxy)benzaldehyde

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-7 (CHO) | 191.0 |

| C-4 | 163.0 |

| C-1' | 155.0 |

| C-4' | 140.0 |

| C-1 | 132.0 |

| C-2, C-6 | 130.0 |

| C-3', C-5' | 129.0 |

| C-3, C-5 | 119.0 |

| C-2', C-6' | 117.0 |

| C-8' (CH₂) | 28.0 |

| C-9' (CH₃) | 15.5 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.[5][9]

Experimental Protocol

Sample Preparation:

-

Weigh approximately 10-20 mg of 4-(4-Ethylphenoxy)benzaldehyde.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[1] The choice of solvent can affect chemical shifts.[3][4]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[1]

-

Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

NMR Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially in the aromatic region.

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

-

Typical parameters: pulse angle of 30-45 degrees, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

-

A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

-

2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached or long-range coupled carbons.

Visualization of Molecular Structure and NMR Correlations

The following diagram illustrates the structure of 4-(4-Ethylphenoxy)benzaldehyde with atom numbering for NMR assignment.

Caption: Molecular structure of 4-(4-Ethylphenoxy)benzaldehyde with atom numbering.

References

-

SOLVENT EFFECTS IN THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF BENZALMALONONITRILES. Canadian Science Publishing. Available at: [Link]

-

NUCLEAR MAGNETIC RESONANCE STUDIES: PART II. SOLVENT EFFECTS IN THE N.M.R. SPECTRA OF AROMATIC ALDEHYDES. ResearchGate. Available at: [Link]

-

Insights into Substituent Effects of Benzaldehyde Derivatives in a Heterogeneous Organocatalyzed Aldol Reaction. IRIS. Available at: [Link]

-

1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Modgraph. Available at: [Link]

-

proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO. Doc Brown's Chemistry. Available at: [Link]

-

Benzaldehyde derivatives under investigation, where X = H, F, Cl, Br,... ResearchGate. Available at: [Link]

-

13C NMR Spectroscopy. University of Oxford. Available at: [Link]

-

Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Universitas Jenderal Soedirman. Available at: [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

-

4-Ethoxybenzaldehyde NMR. All About Drugs. Available at: [Link]

-

13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. ResearchGate. Available at: [Link]

-

13C NMR Chemical Shift Table. University of California, Los Angeles. Available at: [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

Chemical shifts. University of Cambridge. Available at: [Link]

-

Substituent effects on the carbon-13 N.M.R. chemical shifts of side-chain carbons in aromatic systems. OA Monitor Ireland. Available at: [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

-

Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. MDPI. Available at: [Link]

-

SYNTHESIS AND CHARACTERISATION OF 4-PROPOXYBENZALDEHYDE SUBSTITUTED HECK-SCHIFF BASE COMPOUND AS SPACER IN ELECTROCHEMICAL DNA S. Universiti Kebangsaan Malaysia. Available at: [Link]

-

Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Universitas Jenderal Soedirman. Available at: [Link]

-

Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Supporting Information. Shenyang Pharmaceutical University. Available at: [Link]

-

1 H-NMR spectrum of 1,1-bis[4-(4-benzaldehyde oxy)-3-methyl phenyl] cyclopentane. ResearchGate. Available at: [Link]

-

Solved Based on H NMR of 4-ethyl benzaldehyde, fill out the. Chegg.com. Available at: [Link]

Sources

- 1. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. 4-Ethoxybenzaldehyde NMR – All About Drugs [allfordrugs.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. researchgate.net [researchgate.net]

- 5. che.hw.ac.uk [che.hw.ac.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. oamonitor.ireland.openaire.eu [oamonitor.ireland.openaire.eu]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

An In-depth Technical Guide to the FT-IR Absorption Spectra Analysis of 4-(4-Ethylphenoxy)benzaldehyde

Prepared by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) absorption spectrum of 4-(4-Ethylphenoxy)benzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document details the theoretical underpinnings, experimental protocols, and in-depth spectral interpretation for the characterization of this molecule. Key vibrational modes, including the characteristic aldehyde and ether functionalities, are identified and discussed. The causality behind experimental choices and data interpretation is emphasized to ensure scientific integrity and practical applicability. This guide serves as an authoritative resource for the structural elucidation of 4-(4-Ethylphenoxy)benzaldehyde and related diaryl ether aldehydes using FT-IR spectroscopy.

Introduction

4-(4-Ethylphenoxy)benzaldehyde is a bi-functional organic molecule featuring a benzaldehyde group and a diaryl ether linkage. The aldehyde functional group is a crucial component in many organic syntheses and pharmaceutical compounds, while the diaryl ether motif is present in a variety of natural products and bioactive molecules. Accurate structural confirmation and purity assessment are paramount in the development and application of such compounds.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, rapid, and non-destructive analytical technique used to identify functional groups and elucidate the molecular structure of chemical compounds.[1] The technique works by measuring the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies corresponding to the different chemical bonds within the molecule.[1] The resulting spectrum is a unique molecular "fingerprint" that provides valuable information about the compound's chemical composition.[1][2] This guide provides an in-depth analysis of the FT-IR spectrum of 4-(4-Ethylphenoxy)benzaldehyde, offering a detailed protocol and interpretation of its characteristic absorption bands.

Theoretical Background: Principles of FT-IR Spectroscopy

FT-IR spectroscopy is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. These vibrations can be categorized as either stretching (a change in bond length) or bending (a change in bond angle). The frequency of these vibrations is dependent on the mass of the atoms in the bond, the bond strength, and the overall molecular structure.

For 4-(4-Ethylphenoxy)benzaldehyde, several key functional groups give rise to characteristic and diagnostic absorption bands in the FT-IR spectrum:

-

Aldehyde Group (-CHO): This group is characterized by a strong C=O stretching vibration and a distinctive C-H stretching vibration.

-

Diaryl Ether Linkage (Ar-O-Ar): The C-O-C stretching vibrations of the ether are a key diagnostic feature.

-

Aromatic Rings (Benzene): The C-H and C=C stretching and bending vibrations of the two phenyl rings provide information about the aromatic system.

-

Ethyl Group (-CH2CH3): The aliphatic C-H stretching and bending vibrations of the ethyl substituent can also be observed.

The mid-infrared region, typically spanning from 4000 to 400 cm⁻¹, is the most informative for organic compounds.[1] This region is often divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).[2][3][4] The functional group region contains absorptions for most of the key functional groups, while the fingerprint region contains a complex pattern of absorptions that is unique to each molecule.[3][4][5][6]

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

The following protocol describes a validated method for obtaining a high-quality FT-IR spectrum of solid 4-(4-Ethylphenoxy)benzaldehyde using the potassium bromide (KBr) pellet technique. This method is chosen for its ability to produce sharp, well-resolved spectra for solid samples.

Materials and Instrumentation

-

Sample: 4-(4-Ethylphenoxy)benzaldehyde (solid)

-

Matrix: FT-IR grade Potassium Bromide (KBr), desiccated

-

Instrumentation: Fourier-Transform Infrared (FT-IR) Spectrometer with a deuterated triglycine sulfate (DTGS) detector

-

Equipment: Agate mortar and pestle, hydraulic press with pellet-forming die, desiccator

Step-by-Step Methodology

-

Sample Preparation (KBr Pellet):

-

Step 1: Drying. Gently heat the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water. The presence of water would introduce a broad O-H stretching band around 3400 cm⁻¹, which could obscure N-H or other O-H stretches if present. Cool the KBr in a desiccator.

-

Step 2: Grinding. Place approximately 100 mg of the dried KBr into an agate mortar. Add 1-2 mg of the 4-(4-Ethylphenoxy)benzaldehyde sample. The sample-to-KBr ratio should be approximately 1:100 to ensure a homogenous mixture and prevent peak saturation.

-

Step 3: Mixing. Gently grind the mixture with the pestle for 2-3 minutes until a fine, uniform powder is obtained. This ensures that the sample is evenly dispersed within the KBr matrix, minimizing scattering of the infrared beam.

-

Step 4: Pellet Formation. Transfer a portion of the mixture to the pellet-forming die. Place the die under a hydraulic press and apply a pressure of 7-10 tons for approximately 2 minutes. This will form a semi-transparent or transparent pellet. A transparent pellet is indicative of good sample dispersion and will yield a high-quality spectrum.

-

-

Data Acquisition:

-

Step 1: Background Spectrum. Place the empty sample holder into the FT-IR spectrometer and collect a background spectrum. This is a crucial step to account for atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

-

Step 2: Sample Spectrum. Carefully place the KBr pellet containing the sample into the sample holder and acquire the sample spectrum.

-

Step 3: Instrument Parameters. Use the following parameters for data collection:

-

Scans: 16-32 scans are typically sufficient to achieve a good signal-to-noise ratio.

-

Resolution: 4 cm⁻¹ is standard for routine analysis.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

-

Data Processing and Validation

-

The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Visually inspect the baseline of the spectrum; it should be flat and close to 100% transmittance (or zero absorbance) in regions with no sample absorption.

-

Check for the absence of a broad O-H band around 3400 cm⁻¹ (indicating successful drying of the KBr) and sharp atmospheric CO₂ peaks around 2360 cm⁻¹.

Spectral Analysis and Interpretation of 4-(4-Ethylphenoxy)benzaldehyde

The FT-IR spectrum of 4-(4-Ethylphenoxy)benzaldehyde is characterized by several distinct absorption bands that confirm the presence of its key functional groups.

Tabulated Spectral Data

| Frequency (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| ~3070 - 3030 | Medium | C-H Stretch | Aromatic C-H |

| ~2970 - 2860 | Medium | C-H Stretch | Aliphatic C-H (Ethyl group) |

| ~2820, ~2720 | Medium, Weak | C-H Stretch (Fermi Doublet) | Aldehyde C-H |

| ~1690 - 1680 | Strong | C=O Stretch | Aromatic Aldehyde (Carbonyl) |

| ~1600, ~1580, ~1490 | Medium - Strong | C=C Stretch | Aromatic Ring |

| ~1240 | Strong | Asymmetric C-O-C Stretch | Diaryl Ether |

| Below 1000 | Medium - Strong | C-H Out-of-plane Bending | Substituted Benzene Rings |

Note: The exact peak positions can vary slightly depending on the sample preparation and instrument.

Detailed Interpretation of Key Absorption Bands

-

Aromatic and Aliphatic C-H Stretching Region (3100-2800 cm⁻¹):

-

Aldehyde C-H Stretching (2850-2700 cm⁻¹):

-

A hallmark of an aldehyde is the appearance of two medium-intensity bands, often referred to as a Fermi doublet, in the 2860-2800 cm⁻¹ and 2760-2700 cm⁻¹ regions.[8] The lower frequency band, typically around 2720 cm⁻¹, is particularly diagnostic as it appears in a region where few other groups absorb.[9] These bands arise from the stretching vibration of the hydrogen atom attached to the carbonyl carbon.[9][10][11]

-

-

Carbonyl (C=O) Stretching (1700-1680 cm⁻¹):

-

A very strong and sharp absorption band is expected in the region of 1690-1680 cm⁻¹ for the C=O stretching vibration of the aldehyde.[1] The conjugation of the carbonyl group with the phenyl ring lowers the absorption frequency from that of a saturated aliphatic aldehyde (which appears around 1740–1725 cm⁻¹).[8][9][10][11][12][13][14] This delocalization of pi-electrons weakens the C=O double bond, reducing the energy required for the vibration.

-

-

Aromatic C=C Stretching (1600-1450 cm⁻¹):

-

Several medium to strong bands in the 1600-1450 cm⁻¹ region are characteristic of C=C stretching vibrations within the two aromatic rings.[5] Common absorptions are seen near 1600, 1580, and 1490 cm⁻¹.

-

-

Diaryl Ether C-O-C Stretching (1300-1200 cm⁻¹):

-

Fingerprint Region (below 1500 cm⁻¹):

-

This region contains a complex pattern of absorptions, including C-H in-plane and out-of-plane bending vibrations of the substituted aromatic rings, as well as C-C and C-O single bond stretches.[3][4] The specific pattern of out-of-plane bending bands between 900 and 690 cm⁻¹ can provide information about the substitution pattern on the benzene rings. While complex, this region is unique to the molecule and can be used for definitive identification by comparison with a reference spectrum.[1][3][4]

-

Visualization of Molecular Structure and Experimental Workflow

To aid in the understanding of the molecule and the experimental process, the following diagrams are provided.

Caption: Molecular Structure of 4-(4-Ethylphenoxy)benzaldehyde

Caption: Experimental Workflow for FT-IR Analysis

Conclusion

The FT-IR spectrum of 4-(4-Ethylphenoxy)benzaldehyde provides a wealth of structural information, allowing for unambiguous confirmation of its chemical identity. The key diagnostic bands include the strong carbonyl stretch of the conjugated aldehyde at approximately 1685 cm⁻¹, the characteristic Fermi doublet of the aldehyde C-H stretch, the strong asymmetric C-O-C stretch of the diaryl ether around 1240 cm⁻¹, and the various absorptions corresponding to the aromatic and aliphatic moieties. By following the detailed experimental protocol and applying the principles of spectral interpretation outlined in this guide, researchers can confidently utilize FT-IR spectroscopy for the routine analysis and quality control of 4-(4-Ethylphenoxy)benzaldehyde and structurally related compounds.

References

-

Characteristic vibrational frequencies of functional groups. (n.d.). epgp.inflibnet.ac.in. Retrieved March 27, 2026, from [Link]

-

IR Spectroscopy Tutorial: Aldehydes. (n.d.). University of Colorado Boulder. Retrieved March 27, 2026, from [Link]

-

Vibrational Frequency of Carbonyl Group - Effects and Suitable... (2025, October 1). Filo. Retrieved March 27, 2026, from [Link]

-

How to Interpret FTIR Results: A Beginner's Guide. (2025, March 21). AZoOptics. Retrieved March 27, 2026, from [Link]

-

Carbonyl - compounds - IR - spectroscopy. (n.d.). Charles University. Retrieved March 27, 2026, from [Link]

-

Characteristic Group Vibrations of Organic Molecules II. (n.d.). University of Technology, Iraq. Retrieved March 27, 2026, from [Link]

-

Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved March 27, 2026, from [Link]

-

Interpreting Infrared Spectra. (2023, November 6). Chemistry LibreTexts. Retrieved March 27, 2026, from [Link]

-

Spectroscopy of Aldehydes and Ketones. (2024, September 30). Chemistry LibreTexts. Retrieved March 27, 2026, from [Link]

-

Infrared spectrum of benzaldehyde. (2026, March 1). Doc Brown's Chemistry. Retrieved March 27, 2026, from [Link]

-

Spectroscopy of Aldehydes and Ketones. (2023, September 20). OpenStax. Retrieved March 27, 2026, from [Link]

-

The infrared spectrum of benzene C6H6. (2025, December 5). Doc Brown's Chemistry. Retrieved March 27, 2026, from [Link]

-

Interpreting Infrared Spectra. (n.d.). Lumen Learning. Retrieved March 27, 2026, from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). University of Pardubice. Retrieved March 27, 2026, from [Link]

-

Smith, B. C. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Retrieved March 27, 2026, from [Link]

-

Rohman, A. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-14. Retrieved March 27, 2026, from [Link]

Sources

- 1. azooptics.com [azooptics.com]

- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Interpreting Infrared Spectra | MCC Organic Chemistry [courses.lumenlearning.com]

- 5. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. image diagram infrared spectrum of benzene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 12. Question: Vibrational Frequency of Carbonyl Group - Effects and Suitable .. [askfilo.com]

- 13. chem.pg.edu.pl [chem.pg.edu.pl]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. spectroscopyonline.com [spectroscopyonline.com]

An In-depth Technical Guide to the Thermodynamic Stability and Degradation Pathways of 4-(4-Ethylphenoxy)benzaldehyde

Introduction

4-(4-Ethylphenoxy)benzaldehyde is an aromatic compound characterized by a benzaldehyde moiety linked to an ethyl-substituted phenoxy group via an ether bond. This unique structure, combining the reactive aldehyde functionality with the stable diaryl ether linkage, makes it a molecule of interest in various fields, including as a building block in the synthesis of polymers, specialty chemicals, and potentially in the development of novel pharmaceutical agents. Understanding the intrinsic stability of this molecule and its potential degradation pathways under various stress conditions is paramount for researchers, scientists, and drug development professionals. This knowledge is crucial for ensuring product quality, predicting shelf-life, developing stable formulations, and meeting regulatory requirements.

This technical guide provides a comprehensive overview of the predicted thermodynamic stability and the likely degradation pathways of 4-(4-Ethylphenoxy)benzaldehyde. Given the limited publicly available experimental data on this specific molecule, this guide synthesizes information from structurally analogous compounds and fundamental principles of organic chemistry to provide a robust predictive analysis. Detailed experimental protocols for conducting forced degradation studies are also presented to enable researchers to validate these predictions and further characterize the molecule's stability profile.

Predicted Physicochemical and Thermodynamic Properties

| Property | Predicted Value/Range for 4-(4-Ethylphenoxy)benzaldehyde | Rationale/Analogous Compound Data |

| Molecular Formula | C₁₅H₁₄O₂ | - |

| Molecular Weight | 226.27 g/mol | - |

| Appearance | Likely a solid at room temperature | 4,4'-Oxybis(benzaldehyde) is a solid with a melting point of 63-67 °C. The presence of the ethyl group may slightly lower the melting point compared to this diformyl analog. |

| Melting Point | 50 - 70 °C | Based on the melting point of 4,4'-Oxybis(benzaldehyde) (63-67 °C). |

| Boiling Point | > 300 °C (at atmospheric pressure) | 3-Phenoxybenzaldehyde has a boiling point of 169-169.5 °C at 11 mmHg[1]. The boiling point of the target molecule is expected to be higher due to its larger molecular weight. |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, methanol, acetonitrile, dichloromethane) | Aromatic aldehydes and ethers with significant hydrocarbon character exhibit low water solubility. 4-Ethoxybenzaldehyde has a predicted water solubility of 0.74 g/L[2]. |

| Flash Point | > 100 °C | 4-Ethylbenzaldehyde has a flash point of 92.22 °C[3], and 3-phenoxybenzaldehyde has a flash point of 113 °C[1]. |

Potential Degradation Pathways

The chemical structure of 4-(4-Ethylphenoxy)benzaldehyde contains two primary functional groups susceptible to degradation: the aldehyde group and the diaryl ether linkage. Forced degradation studies are essential to experimentally determine the molecule's lability under various stress conditions.[4][5][6] The following sections outline the predicted degradation pathways.

Hydrolytic Degradation

The diaryl ether bond in 4-(4-Ethylphenoxy)benzaldehyde is expected to be relatively stable to hydrolysis under neutral pH conditions. However, under strongly acidic or basic conditions, cleavage of the ether linkage is possible, although likely requiring elevated temperatures. The aldehyde group itself is generally stable to hydrolysis.

Acid-Catalyzed Hydrolysis: Under strong acidic conditions and heat, protonation of the ether oxygen can facilitate nucleophilic attack by water, leading to the cleavage of the C-O bond. This would yield 4-hydroxybenzaldehyde and 4-ethylphenol.

Base-Catalyzed Hydrolysis: While less common for diaryl ethers, cleavage under strong basic conditions at high temperatures is also a possibility, proceeding through a nucleophilic aromatic substitution mechanism. This would also result in the formation of 4-hydroxybenzaldehyde and 4-ethylphenol.

Caption: Predicted Hydrolytic Degradation Pathway.

Oxidative Degradation

The aldehyde functional group is highly susceptible to oxidation.[4] This is often the most significant degradation pathway for benzaldehyde derivatives. Common oxidizing agents include atmospheric oxygen (autoxidation), peroxides, and metal ions.

The primary oxidation product would be 4-(4-ethylphenoxy)benzoic acid. This transformation involves the conversion of the aldehyde group to a carboxylic acid, which can significantly alter the molecule's chemical and physical properties. Further oxidation under harsh conditions could potentially lead to the cleavage of the ether bond or degradation of the aromatic rings, but this is less likely under typical storage or processing conditions.

Caption: Predicted Oxidative Degradation Pathway.

Photolytic Degradation

Aromatic compounds, particularly those with carbonyl groups, can be susceptible to degradation upon exposure to light, especially in the UV range. The energy from photons can promote the molecule to an excited state, leading to various reactions.

For 4-(4-Ethylphenoxy)benzaldehyde, potential photolytic degradation pathways could include:

-

Photo-oxidation: In the presence of oxygen, light can accelerate the oxidation of the aldehyde to the corresponding carboxylic acid, 4-(4-ethylphenoxy)benzoic acid.

-

Radical Reactions: Photons can induce the formation of free radicals, which can initiate a variety of degradation reactions, potentially leading to polymerization or cleavage of the molecule.

-

Decarbonylation: Although less common, potent UV radiation could potentially lead to the decarbonylation of the aldehyde, forming 4-ethylphenoxybenzene.

Caption: Predicted Photolytic Degradation Pathways.

Thermal Degradation

At elevated temperatures, molecules can undergo thermal decomposition. For 4-(4-Ethylphenoxy)benzaldehyde, the stability will be dictated by the strengths of its chemical bonds. The diaryl ether linkage is generally quite thermally stable. However, at very high temperatures, thermal cleavage of the ether bond could occur, likely through a radical mechanism, to produce a variety of smaller aromatic fragments. The aldehyde group and the ethyl group are also susceptible to thermal decomposition.

Experimental Protocols for Forced Degradation Studies

To experimentally verify the predicted degradation pathways and assess the stability of 4-(4-Ethylphenoxy)benzaldehyde, a systematic forced degradation study should be conducted.[7][8] The following protocols provide a framework for such a study.

Caption: Overall Experimental Workflow for Forced Degradation Studies.

Protocol 1: Stress Condition Exposure

Objective: To generate potential degradation products of 4-(4-Ethylphenoxy)benzaldehyde under various stress conditions.

Materials:

-

4-(4-Ethylphenoxy)benzaldehyde

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Hydrochloric acid (HCl), 1M

-

Sodium hydroxide (NaOH), 1M

-

Hydrogen peroxide (H₂O₂), 3% (v/v)

-

Class A volumetric flasks, pipettes, and vials

-

pH meter

-

Heating block or water bath

-

Photostability chamber

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of 4-(4-Ethylphenoxy)benzaldehyde in methanol at a concentration of 1 mg/mL.

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 1M HCl.

-

Heat the mixture at 80°C for 24 hours.

-

Cool to room temperature and neutralize with 1M NaOH.

-

Dilute to a final volume of 10 mL with methanol.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 1M NaOH.

-

Heat the mixture at 80°C for 24 hours.

-

Cool to room temperature and neutralize with 1M HCl.

-

Dilute to a final volume of 10 mL with methanol.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

Dilute to a final volume of 10 mL with methanol.

-

-

Thermal Degradation (Solid State):

-

Place a small amount of solid 4-(4-Ethylphenoxy)benzaldehyde in a vial.

-

Heat in an oven at 105°C for 48 hours.

-

After cooling, dissolve a known amount in methanol to achieve a final concentration of approximately 0.1 mg/mL.

-

-

Photolytic Degradation:

-

Expose a solution of 4-(4-Ethylphenoxy)benzaldehyde (0.1 mg/mL in methanol) to UV light (254 nm) and visible light in a photostability chamber for a specified duration (e.g., 24 hours).

-

A control sample should be kept in the dark under the same temperature conditions.

-

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To develop a high-performance liquid chromatography (HPLC) method capable of separating 4-(4-Ethylphenoxy)benzaldehyde from its potential degradation products.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

Detection Wavelength: 254 nm and 280 nm

Procedure:

-

Analyze the unstressed sample and all stressed samples from Protocol 1 using the HPLC method.

-

Evaluate the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

-

Assess the peak purity of the parent compound in the stressed samples to ensure the method is stability-indicating.

Protocol 3: Identification of Degradation Products by LC-MS

Objective: To identify the chemical structures of the major degradation products.

Instrumentation:

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system, preferably with high-resolution mass spectrometry (HRMS) capabilities (e.g., Q-TOF or Orbitrap).

Procedure:

-

Analyze the stressed samples that showed significant degradation using an LC-MS method with chromatographic conditions similar to the HPLC-UV method.

-

Obtain the mass spectra of the degradation product peaks.

-

Determine the molecular weights of the degradation products from their mass-to-charge ratios (m/z).

-

If possible, perform tandem MS (MS/MS) to obtain fragmentation patterns of the degradation products.

-

Use the molecular weights and fragmentation patterns to propose structures for the degradation products, consistent with the predicted degradation pathways.

Conclusion

While specific experimental data on the thermodynamic stability and degradation of 4-(4-Ethylphenoxy)benzaldehyde is limited, a comprehensive understanding of its likely behavior can be extrapolated from the well-established chemistry of its constituent functional groups and data from analogous molecules. The primary anticipated degradation pathways include oxidation of the aldehyde to a carboxylic acid and, under more forcing conditions, hydrolytic or thermal cleavage of the diaryl ether linkage. Photolytic degradation is also a potential concern.

The experimental protocols provided in this guide offer a robust framework for systematically investigating the stability of 4-(4-Ethylphenoxy)benzaldehyde. The results of such forced degradation studies are indispensable for ensuring the quality, safety, and efficacy of any product containing this molecule, and for fulfilling regulatory requirements in a drug development context. This foundational knowledge will enable researchers and scientists to make informed decisions regarding formulation, packaging, and storage conditions, ultimately leading to more stable and reliable products.

References

- FooDB. (2010, April 8). Showing Compound 4-Ethoxybenzaldehyde (FDB012201).

- The Good Scents Company. (n.d.). 4-ethyl benzaldehyde 4-ethylbenzaldehyde.

- Ireland, R. E., & Walba, D. M. (1977). DEMETHYLATION OF METHYL ARYL ETHERS: 4-ETHOXY-3-HYDROXYBENZALDEHYDE. Organic Syntheses, 56, 44.

- International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product.

- Biosciences Biotechnology Research Asia. (n.d.).

- 4-Hydroxybenzaldehyde: Structure, Synthesis, Applic

- Rastuti, et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5).

- Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review.

- m-PHENOXY BENZALDEHYDE. (n.d.).

- Asian Journal of Pharmaceutical Research. (2013). Forced Degradation Study: An Important Tool in Drug Development. 3(4), 198-201.

- Journal of Drug Delivery and Therapeutics. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.

- Sigma-Aldrich. (n.d.). 4-(4-Formylphenoxy)benzaldehyde 96%.

- Sigma-Aldrich. (n.d.). 3-Phenoxybenzaldehyde 98%.

- Chem-Impex. (n.d.). 4-Phenoxybenzaldehyde.

- ChemicalBook. (n.d.). 4-Hydroxybenzaldehyde | 123-08-0.

- Rastuti, et al. (2025, November 26).

- Benchchem. (n.d.). 3-Phenoxybenzaldehyde chemical properties and structure elucidation.

- Weerasinghe, D. K., & De-Kimpe, N. (2008). Model studies on the oxygen-induced formation of benzaldehyde from phenylacetaldehyde using pyrolysis GC-MS and FTIR. Journal of agricultural and food chemistry, 56(22), 10837–10842.

- Taber, D. F., & Brannick, C. (2016). Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde. Acta crystallographica.

- Perlmutter, P., & Satyamurthy, N. (1991). Oxidation of substituted 4-fluorobenzaldehydes: application to the no-carrier-added syntheses of 4-[18F]fluoroguaiacol and 4-[18F]fluorocatechol. International journal of radiation applications and instrumentation.

- SAFETY D

- Google Patents. (n.d.). US4284825A - 4-Substituted benzaldehyde-dialkylacetal.

- Organic Chemistry Portal. (n.d.). Benzaldehyde.

- van der Heijden, J., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4043-4047.

Sources

- 1. 3-フェノキシベンズアルデヒド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Showing Compound 4-Ethoxybenzaldehyde (FDB012201) - FooDB [foodb.ca]

- 3. 4-ethyl benzaldehyde, 4748-78-1 [thegoodscentscompany.com]

- 4. ijrpp.com [ijrpp.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. asianjpr.com [asianjpr.com]

- 7. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 8. jddtonline.info [jddtonline.info]

Electronic properties and dipole moment of 4-(4-Ethylphenoxy)benzaldehyde

An In-depth Technical Guide to the Electronic Properties and Dipole Moment of 4-(4-Ethylphenoxy)benzaldehyde

Abstract

This technical guide provides a comprehensive analysis of the predicted electronic properties and dipole moment of 4-(4-Ethylphenoxy)benzaldehyde. In the absence of direct experimental data for this specific molecule, this document serves as a vital resource for researchers, scientists, and drug development professionals by establishing a robust theoretical framework. By dissecting the electronic contributions of its constituent moieties—the benzaldehyde group, the phenoxy ether linkage, and the para-ethyl substituent—we extrapolate the molecule's expected electronic character, reactivity, and polarity. Furthermore, this guide details standardized computational and experimental protocols for the validation of these predictions, positioning it as a practical roadmap for future research and application.

Introduction: Unveiling a Molecule of Interest

4-(4-Ethylphenoxy)benzaldehyde is an aromatic ether derivative incorporating a benzaldehyde functionality. Its structure, featuring two phenyl rings linked by an ether oxygen, with an electron-withdrawing aldehyde group and an electron-donating ethyl group at opposite ends, suggests a molecule with tailored electronic characteristics. The distribution of electrons and the overall molecular dipole moment are critical determinants of a molecule's behavior, influencing its intermolecular interactions, solubility, membrane permeability, and binding affinity for biological targets. These properties are therefore of paramount importance in the fields of medicinal chemistry, materials science, and drug development.[1][2]

While extensive research exists for related benzaldehyde and phenoxy compounds, 4-(4-Ethylphenoxy)benzaldehyde itself remains largely uncharacterized in scientific literature. This guide aims to bridge this knowledge gap by providing a predictive analysis grounded in established principles of physical organic chemistry and offering detailed methodologies for its empirical validation.

Theoretical Framework: A Predictive Analysis

The electronic nature of 4-(4-Ethylphenoxy)benzaldehyde is governed by the interplay of inductive and resonance effects from its functional groups.

Analysis of Electronic Effects

-

Benzaldehyde Moiety : The aldehyde group (-CHO) is a potent electron-withdrawing group. It deactivates the benzene ring to which it is attached through both a negative inductive effect (-I) due to the electronegativity of the oxygen atom and a strong negative resonance effect (-M or -R).[3][4] This resonance effect delocalizes pi-electrons from the ring onto the carbonyl oxygen, significantly reducing electron density at the ortho and para positions of its own ring.

-

Phenoxy Group : The ether linkage exhibits a dual electronic nature. The oxygen atom is highly electronegative, exerting an electron-withdrawing inductive effect (-I).[5] Conversely, the lone pairs on the oxygen can be delocalized into the attached aromatic ring, resulting in a positive resonance effect (+M or +R), which increases electron density, particularly at the ortho and para positions.[5] In aryl vinyl ethers, this resonance effect typically dominates, making the phenoxy group an overall activating, or electron-donating, substituent.[5]

-

para-Ethyl Substituent : The ethyl group on the second phenyl ring is a weak electron-donating group. It exerts a positive inductive effect (+I) and a weak hyperconjugation effect, which pushes electron density into the phenoxy ring. This donation enhances the electron-donating character of the entire 4-ethylphenoxy moiety.

Synthesis of Effects : The 4-ethylphenoxy group acts as an electron-donating substituent to the benzaldehyde-containing ring. This donation, via the ether oxygen, increases the electron density of the second ring, partially counteracting the electron-withdrawing nature of the aldehyde. This push-pull system is expected to create a significant polarization across the molecule.

Predicted Dipole Moment

A molecule's dipole moment is the vector sum of its individual bond dipoles. For 4-(4-Ethylphenoxy)benzaldehyde, the primary contributors are the highly polar carbonyl (C=O) bond and the C-O-C bonds of the ether linkage.

-

Vector Contributions : The C=O bond possesses a large dipole pointing from carbon to oxygen. The C-O-C ether linkage is bent (approx. 112° in dimethyl ether), resulting in a net dipole moment for this group as well.[6]

-

Net Dipole Prediction : Due to the strong electron-withdrawing nature of the aldehyde and the electron-donating nature of the 4-ethylphenoxy group, a significant net molecular dipole moment is anticipated. The primary vector will align along the axis from the ethylphenoxy ring towards the aldehyde group. The magnitude of this dipole will be sensitive to the molecule's conformation, specifically the dihedral angle between the two aromatic rings. Studies on similar diphenyl ethers have shown that the molecular dipole moment is a key factor in their solid-state packing.[7]

| Property | Predicted Characteristic | Rationale |

| Net Electronic Effect | Push-Pull System | Electron-donating 4-ethylphenoxy group connected to an electron-withdrawing benzaldehyde. |

| HOMO-LUMO Gap | Moderately Small | Intramolecular charge transfer character from the phenoxy to the benzaldehyde moiety should lower the gap. |

| Reactivity | Enhanced nucleophilicity at the phenoxy ring; Enhanced electrophilicity at the aldehyde carbon. | Governed by the push-pull electronics. |

| Dipole Moment (µ) | Significant, > 2 Debye | Vector sum of strong C=O and C-O-C bond dipoles in a polarized system. |

Methodologies for Characterization

To validate the theoretical predictions, a combination of computational and experimental methods is essential.

Computational Chemistry Protocol

Density Functional Theory (DFT) is a powerful tool for accurately predicting the electronic structure, properties, and dipole moment of organic molecules.[8]

Step-by-Step DFT Workflow:

-

Structure Generation : Build the 3D structure of 4-(4-Ethylphenoxy)benzaldehyde using molecular modeling software (e.g., Avogadro, GaussView).

-

Geometry Optimization : Perform a full geometry optimization to find the lowest energy conformation. A common and effective method is the B3LYP functional with a 6-31G(d,p) basis set.[9][10] This step is crucial as the dipole moment is conformation-dependent.

-

Frequency Calculation : Perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies). This also provides thermodynamic data like Gibbs free energy.

-

Property Calculation : Using the optimized geometry, perform a single-point energy calculation with a larger basis set (e.g., aug-cc-pVTZ) for higher accuracy.[11] From this calculation, extract key electronic properties:

-

Dipole Moment : The magnitude and vector components will be provided in the output file.

-

HOMO/LUMO Energies : These are used to calculate the energy gap, which relates to the molecule's electronic excitability and kinetic stability.

-

Molecular Electrostatic Potential (MEP) Map : This visualizes the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, indicating sites for electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis : To quantify atomic charges and understand delocalization and hyperconjugative interactions.

-

Experimental Determination Protocols

A. Synthesis

The synthesis of 4-(4-Ethylphenoxy)benzaldehyde can be achieved via a nucleophilic aromatic substitution (Williamson ether synthesis), a common method for preparing diaryl ethers. A plausible route involves the reaction of 4-ethylphenate (formed from 4-ethylphenol and a base like K₂CO₃) with 4-fluorobenzaldehyde in a polar aprotic solvent like DMF or DMSO.[12][13]

B. Dipole Moment Measurement

The experimental dipole moment is typically determined by measuring the dielectric constant of dilute solutions of the compound in a non-polar solvent (e.g., benzene, cyclohexane, or carbon tetrachloride) at various concentrations.[11][14]

-

Solution Preparation : Prepare a series of solutions of 4-(4-Ethylphenoxy)benzaldehyde in a non-polar solvent of known dielectric constant, with mole fractions ranging from 0 to ~0.05.

-

Dielectric Constant Measurement : Measure the dielectric constant of each solution using a high-precision dielectrometer at a constant temperature (e.g., 25 °C).

-

Density and Refractive Index Measurement : Measure the density and refractive index of each solution.

-

Calculation : Use the Guggenheim or Hedestrand method to calculate the molar polarization at infinite dilution. The dipole moment (µ) can then be calculated from this value.

C. Spectroscopic Characterization of Electronic Properties

-

UV-Visible Spectroscopy : This technique provides information about the electronic transitions within the molecule.[15]

-

Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile).

-

Spectrum Acquisition : Record the absorption spectrum over a range of ~200-400 nm.

-

Analysis : The wavelength of maximum absorption (λ_max) corresponds to electronic transitions, typically π → π*. The phenoxy and benzaldehyde groups are known chromophores.[16][17] Conjugation between these groups in a push-pull system is expected to cause a bathochromic (red) shift to a longer λ_max compared to the individual chromophores.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy reveals detailed information about the electronic environment of individual atoms.

-

Sample Preparation : Dissolve the purified compound in a deuterated solvent (e.g., CDCl₃).

-

Spectrum Acquisition : Record high-resolution ¹H and ¹³C NMR spectra.

-

Analysis :

-

¹³C NMR : The chemical shift of the carbonyl carbon is highly sensitive to the electronic effects of ring substituents.[18][19] Electron donation from the phenoxy group is expected to shield this carbon, causing an upfield shift compared to unsubstituted benzaldehyde.

-

¹H NMR : The chemical shifts of the aromatic protons provide insight into the electron density at different positions on the rings. The aldehyde proton signal is also diagnostic.[20]

-

-

Conclusion and Future Directions

This guide establishes a foundational understanding of the electronic properties and dipole moment of 4-(4-Ethylphenoxy)benzaldehyde based on established chemical principles. The molecule is predicted to have a significant dipole moment and a polarized "push-pull" electronic system, characteristics that are highly relevant for applications in drug design and materials science. The provided computational and experimental workflows offer a clear and actionable path for researchers to validate these predictions and generate empirical data. Future work should focus on the synthesis of this compound, followed by the systematic experimental characterization outlined herein. Such studies will provide the definitive data needed to fully harness the potential of 4-(4-Ethylphenoxy)benzaldehyde in scientific and industrial applications.

References

-

Graser, J. D., & Jackson, J. E. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments. Magnetic Resonance in Chemistry, 44(8), 797-806. [Online]. Available: [Link]

-

Graser, J. D., & Jackson, J. E. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones. Scite.ai. [Online]. Available: [Link]

-

Baiwir, M., Llabres, G., Piette, J. L., & Christiaens, L. (1974). N.M.R. and conformational analysis of some Te-containing ortho-substituted benzaldehydes. Molecular Physics, 27(6), 1727-1734. [Online]. Available: [Link]

-

Fior, G. M., Tormena, C. F., & Contreras, R. H. (2019). 1JCH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect. ACS Omega, 4(1), 2173-2180. [Online]. Available: [Link]

-

Vaia. (n.d.). Problem 54 The structure of benzaldehyde is.... [Online]. Available: [Link]

-

Diehl, P., Henrichs, P. M., & Niederberger, W. (1971). The NMR‐spectrum of benzaldehyde partially oriented in the nematic phase. Organic Magnetic Resonance, 3(2), 243–248. [Online]. Available: [Link]

-

Byrne, C. J., Christoforou, D., Happer, D. A. R., & Hartshorn, M. P. (1988). The Electronic Effect of the Phenylazoxy Group. Journal of the Chemical Society, Perkin Transactions 2, (2), 147-152. [Online]. Available: [Link]

-

Lokshin, V., Sigalov, M., Larina, N., & Khodorkovsky, V. (2021). Dipole moments of conjugated donor–acceptor substituted systems: calculations vs. experiments. RSC Advances, 11(3), 1633-1644. [Online]. Available: [Link]

-

Kh, D. (2020). DFT/TDDFT approach: an incredible success story in prediction of organic materials properties for photovoltaic application. Moroccan Journal of Chemistry, 8(3), 683-699. [Online]. Available: [Link]

-

D'Avino, G., et al. (2010). Experimental Determination of the Excited-State Polarizability and Dipole Moment in a Thin Organic Semiconductor Film. The Journal of Physical Chemistry Letters, 1(13), 1951-1955. [Online]. Available: [Link]

-

Cignarella, G., et al. (2005). QSAR study for a novel series of ortho monosubstituted phenoxy analogues of alpha1-adrenoceptor antagonist WB4101. Bioorganic & Medicinal Chemistry, 13(7), 2547-59. [Online]. Available: [Link]

-

Li, Y., et al. (2024). Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish. Journal of Biochemical and Molecular Toxicology, e23696. [Online]. Available: [Link]

-

Pigini, M., et al. (2006). QSAR study for a novel series of ortho disubstituted phenoxy analogues of alpha1-adrenoceptor antagonist WB4101. Bioorganic & Medicinal Chemistry, 14(18), 6336-46. [Online]. Available: [Link]

-

Hencsei, P., & Nagy, J. (1979). MEASUREMENT AND CALCULATION OF DIPOLE MOMENTS FOR PHENOXYSILANES. Periodica Polytechnica Chemical Engineering, 23(3-4), 297-306. [Online]. Available: [Link]

-

Yaws, C. L. (2015). Chapter 19. Dipole moment—Organic compounds. In The Yaws Handbook of Physical Properties for Hydrocarbons and Chemicals. [Online]. Available: [Link]

-

Al-amoudi, A. A., et al. (2023). Determination of the ground and excited state dipole moments of ferulic and sinapic acids by solvatochromic effects and density function theory method. AIP Advances, 13(10), 105123. [Online]. Available: [Link]

-

Serrano-Andrés, L., et al. (2000). Theoretical Analysis of the Electronic Spectra of Benzaldehyde. The Journal of Physical Chemistry A, 104(1), 136-142. [Online]. Available: [Link]

-

Byrne, C. J., et al. (1988). The electronic effect of the phenylazoxy group. Journal of the Chemical Society, Perkin Transactions 2. [Online]. Available: [Link]

-

Li, D., et al. (2016). Effect of the phenoxy groups on PDIB and its derivatives. Scientific Reports, 6, 35555. [Online]. Available: [Link]

-

Germán, F. (n.d.). Vis-UV spectra of aromatic compounds. quimicaorganica.org. [Online]. Available: [Link]

-

Capon, B., & Page, M. I. (1971). The conformations of aromatic ethers as determined from their ultraviolet absorption spectra. Journal of the Chemical Society B: Physical Organic. [Online]. Available: [Link]

-

Al-Otaibi, J. S., et al. (2017). Theoretical study of the Structural and Electronic Properties of the Phenol, Phenoxy. ResearchGate. [Online]. Available: [Link]

-

Van der Muren, A. J., et al. (2021). A Computational Protocol Combining DFT and Cheminformatics for Prediction of pH-Dependent Redox Potentials. Molecules, 26(13), 3998. [Online]. Available: [Link]

-

LibreTexts Chemistry. (2020). 9.2.1: Electronic Spectra - Ultraviolet and Visible Spectroscopy - Organics. [Online]. Available: [Link]

-

Aiecosystem. (2025). What are the characteristics of phenoxy resin?. [Online]. Available: [Link]

-

Quora. (2018). Why do ethers pose a dipole moment even if it is symmetrical?. [Online]. Available: [Link]

-

LibreTexts Chemistry. (2023). Physical Properties of Ether. [Online]. Available: [Link]

-

Thomas, L. H., et al. (2010). Correlation between molecular dipole moment and centrosymmetry in some crystalline diphenyl ethers. Chemical Communications, 46(44), 8431-8433. [Online]. Available: [Link]

-

Sharma, M., & Singh, P. (2013). 3D QSAR Analysis of some (2-benzylcarbamoyl-phenoxy)-acetic acid derivatives for treatment of chronic diabetic complications. Der Pharma Chemica, 5(3), 164-173. [Online]. Available: [Link]

-

BrainKart. (2018). Aldehydes and ketones: Electronic and steric effects. [Online]. Available: [Link]

-

Zgou, H., et al. (2011). Theoretical Study of the Effect of Alkyl and Alkoxy Lateral Chains on the Structural and Electronic Properties of π-Conjugated Polymers Consisting of Phenylethynyl-1,3,4-thiadiazole. The Journal of Physical Chemistry C, 115(5), 2463–2472. [Online]. Available: [Link]

-

Nordin, N. (2023). Monitoring Organic Synthesis via Density Functional Theory. IntechOpen. [Online]. Available: [Link]

-

Capelle, K. (2003). Electronic Structure: Density Functional Theory. arXiv. [Online]. Available: [Link]

-

Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. [Online]. Available: [Link]

-

Yamada, K., & Inokuma, T. (2023). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. RSC Advances, 13(53), 37042-37048. [Online]. Available: [Link]

-

Ashenhurst, J. (2025). Dipole Moments and Dipoles. Master Organic Chemistry. [Online]. Available: [Link]

-

University of Calgary. (n.d.). UV-Vis Spectroscopy. [Online]. Available: [Link]

-

Michigan State University. (n.d.). UV-Visible Spectroscopy. [Online]. Available: [Link]

- Google Patents. (2021). CN109651120A - A kind of preparation method of 4- (4- formvlphenoxv) benzaldehyde. [Online].

-

Hadanu, R., et al. (2007). QUANTITAVE STRUCTURE-ACTIVITY RELATIONSHIP ANALYSIS (QSAR) OF ANTIMALARIAL 1,10-PHENANTHROLINE DERIVATIVES COMPOUNDS. Indonesian Journal of Chemistry, 7(1), 72-77. [Online]. Available: [Link]

-

Rastuti, U., et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5), 2451-2458. [Online]. Available: [Link]

-

Rastuti, U., et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. ResearchGate. [Online]. Available: [Link]

-

Clifford, J. N., et al. (2006). The role of para-alkyl substituents on meso-phenyl porphyrin sensitised TiO2 solar cells: control of the eTiO2/electrolyte+ recombination reaction. Journal of Materials Chemistry, 16(20), 1943-1950. [Online]. Available: [Link]

-

ResearchGate. (2024). (PDF) QSAR Studies Of Some Phenoxy Acetamide Derivatives As Selective MAO-B Inhibitors. [Online]. Available: [Link]

-

Sameera, W. M. C., & Zarić, S. D. (2012). The para-substituent effect and pH-dependence of the organometallic Baeyer–Villiger oxidation of rhenium–carbon bonds. Dalton Transactions, 41(11), 3239-3248. [Online]. Available: [Link]

Sources

- 1. QSAR study for a novel series of ortho monosubstituted phenoxy analogues of alpha1-adrenoceptor antagonist WB4101 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. vaia.com [vaia.com]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Correlation between molecular dipole moment and centrosymmetry in some crystalline diphenyl ethers - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. www-old.mpi-halle.mpg.de [www-old.mpi-halle.mpg.de]

- 9. mdpi.com [mdpi.com]

- 10. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]

- 11. Dipole moments of conjugated donor–acceptor substituted systems: calculations vs. experiments - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10182F [pubs.rsc.org]

- 12. CN109651120A - A kind of preparation method of 4- (4- formvlphenoxv) benzaldehyde - Google Patents [patents.google.com]

- 13. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 14. pp.bme.hu [pp.bme.hu]

- 15. staff.hnue.edu.vn [staff.hnue.edu.vn]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 18. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. scite.ai [scite.ai]

- 20. pubs.acs.org [pubs.acs.org]

Application Note: Synthesis and Isolation Protocol for 4-(4-Ethylphenoxy)benzaldehyde

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application Context: Diaryl ether scaffolds are critical structural motifs in pharmaceutical chemistry. Specifically, derivatives of 4-aryloxybenzaldehydes serve as essential precursors for the synthesis of semicarbazones, which exhibit potent anticonvulsant and central nervous system (CNS) activities[1].

This application note details a robust, scalable protocol for the synthesis of 4-(4-Ethylphenoxy)benzaldehyde via a Nucleophilic Aromatic Substitution ( SNAr ) pathway.

Mechanistic Rationale and Pathway Design

The synthesis of diaryl ethers is classically achieved via the Ullmann coupling (requiring copper catalysts and high temperatures) or through Nucleophilic Aromatic Substitution ( SNAr ). For substrates bearing a strong electron-withdrawing group (EWG) ortho or para to a leaving group, the SNAr route is highly preferred due to its operational simplicity and absence of transition-metal catalysts[2].

In this protocol, 4-fluorobenzaldehyde acts as the electrophile. The formyl group (-CHO) strongly depletes electron density from the para-position, activating the carbon-fluorine bond. Fluorine is the optimal leaving group for SNAr reactions; its high electronegativity stabilizes the anionic Meisenheimer complex transition state far better than chlorine or bromine. 4-Ethylphenol serves as the nucleophile, requiring deprotonation by a mild base (Potassium Carbonate, K2CO3 ) to form the highly reactive phenoxide anion. The reaction is conducted in a polar aprotic solvent (N,N-Dimethylformamide, DMF or Dimethyl Sulfoxide, DMSO ) to ensure the phenoxide remains unsolvated and highly nucleophilic[2],.

Workflow Visualization

Figure 1: Step-by-step logical workflow for the SNAr synthesis and downstream purification of the diaryl ether.

Materials and Reagents

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

| Reagent / Material | Role | MW ( g/mol ) | Equivalents | Amount |

| 4-Fluorobenzaldehyde | Electrophile (Limiting Reagent) | 124.11 | 1.00 eq | 1.24 g (10.0 mmol) |

| 4-Ethylphenol | Nucleophile precursor | 122.17 | 1.05 eq | 1.28 g (10.5 mmol) |

| Potassium Carbonate ( K2CO3 ) | Base (Acid scavenger) | 138.21 | 1.50 eq | 2.07 g (15.0 mmol) |

| N,N-Dimethylformamide (DMF) | Polar aprotic solvent | 73.09 | N/A | 15.0 mL |

| Ethyl Acetate (EtOAc) | Extraction solvent | 88.11 | N/A | As needed |

| 1M Sodium Hydroxide (NaOH) | Aqueous wash (Phenol removal) | 40.00 | N/A | 30.0 mL |

| Brine (Sat. NaCl) | Aqueous wash (Emulsion breaking) | N/A | N/A | 30.0 mL |

| Sodium Sulfate ( Na2SO4 ) | Desiccant | 142.04 | N/A | As needed |

Note: K2CO3 should be finely powdered and anhydrous to maximize surface area and deprotonation kinetics.

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup and Execution

-

Preparation of the Reaction Mixture: Into an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluorobenzaldehyde (1.24 g, 10.0 mmol) and 4-ethylphenol (1.28 g, 10.5 mmol).

-

Causality: A slight excess (1.05 eq) of the phenol ensures complete consumption of the aldehyde, which is generally harder to separate from the product via chromatography than the phenol.

-

-

Solvent and Base Addition: Add 15.0 mL of anhydrous DMF to the flask, followed by anhydrous K2CO3 (2.07 g, 15.0 mmol). Attach a reflux condenser fitted with an argon or nitrogen inlet.

-

Causality: DMF is chosen over protic solvents because it does not hydrogen-bond to the phenoxide anion, leaving it highly reactive ("naked" anion effect)[2].

-

-

Thermal Activation: Submerge the flask in a pre-heated oil bath at 120 °C. Stir vigorously for 4 to 6 hours.

-

Causality: The SNAr reaction requires overcoming a significant activation energy barrier to disrupt the aromaticity of the fluorobenzene ring during the formation of the Meisenheimer complex[3].

-

-

Reaction Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 9:1 Hexanes:EtOAc solvent system. Visualize under UV light (254 nm). The reaction is deemed complete when the 4-fluorobenzaldehyde spot is fully consumed.

Phase 2: Workup and Chemoselective Extraction

-

Quenching: Remove the flask from the oil bath and allow it to cool to room temperature. Pour the reaction mixture into a separatory funnel containing 50 mL of ice-cold distilled water.

-

Causality: Water crashes out the organic components and heavily dilutes the DMF, driving it into the aqueous phase.

-

-

Extraction: Extract the aqueous mixture with Ethyl Acetate (3 × 30 mL). Combine the organic layers.

-

Chemoselective Washing (Critical Step): Wash the combined organic layers with 1M NaOH (2 × 15 mL).

-

Causality: Unreacted 4-ethylphenol ( pKa≈10 ) will be deprotonated by the strong base and partitioned into the aqueous layer as a water-soluble sodium phenoxide salt. The product, lacking acidic protons, remains in the organic layer.

-

-

Final Washing and Drying: Wash the organic layer with water (20 mL) to remove residual DMF, followed by brine (30 mL) to remove bulk water. Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure using a rotary evaporator.

Phase 3: Purification

-

Chromatography: Purify the crude residue via flash column chromatography on silica gel. Elute with a gradient of Hexanes to 5% EtOAc in Hexanes.

-

Isolation: Pool the fractions containing the pure product (identified by TLC) and concentrate in vacuo to yield 4-(4-Ethylphenoxy)benzaldehyde as a viscous pale oil or low-melting solid.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized protocol, the isolated product must be validated against expected spectroscopic parameters.

-

1 H NMR (400 MHz, CDCl3 ):

-

Aldehyde proton: Expected as a sharp singlet far downfield around δ 9.90 ppm.

-

Aromatic protons (Aldehyde ring): Two doublets (AA'BB' system) around δ 7.82 ppm (ortho to formyl) and δ 7.02 ppm (ortho to ether oxygen).

-

Aromatic protons (Phenol ring): Two doublets around δ 7.20 ppm and δ 6.98 ppm.

-

Ethyl group: A quartet around δ 2.65 ppm ( −CH2− ) and a triplet around δ 1.25 ppm ( −CH3 ).

-

-

IR Spectroscopy: A strong, sharp carbonyl ( C=O ) stretching frequency is expected near 1690 cm−1 , alongside characteristic C−O−C ether stretching bands near 1240 cm−1 [4]. Absence of a broad O−H stretch (3200-3500 cm−1 ) confirms the complete removal of unreacted 4-ethylphenol.

References

- Title: RU2174115C2 - Semicarbazone compounds, composition Source: Google Patents URL

- Source: Journal of Chemical Education (ACS Publications)

- Title: Crystal structure of 4-(4-methoxyphenoxy)

- Title: US6699881B2 - Thiol compounds, their production and use Source: Google Patents URL

Sources

Application Note: 4-(4-Ethylphenoxy)benzaldehyde as a Strategic Building Block in the Synthesis of Diaryl Ether Anticonvulsant APIs

Executive Summary

The design and synthesis of voltage-gated sodium channel (VGSC) blockers rely heavily on flexible, lipophilic pharmacophores that can stabilize the slow-inactivated state of the channel. 4-(4-Ethylphenoxy)benzaldehyde (CAS: 61343-85-9) serves as a highly efficient, structurally pre-organized building block for the synthesis of diaryl ether semicarbazones—a potent class of anticonvulsant Active Pharmaceutical Ingredients (APIs). This application note details the mechanistic rationale, self-validating synthetic protocols, and pharmacological profiling of APIs derived from this critical intermediate.

Scientific Rationale & Pharmacophore Design

The diaryl ether scaffold provided by 4-(4-ethylphenoxy)benzaldehyde is privileged in medicinal chemistry. The ether linkage provides critical conformational flexibility, allowing the two aromatic rings to adopt an optimal dihedral angle for binding within the lipophilic pocket of the VGSC. Furthermore, the para-ethyl substitution enhances the overall lipophilicity (LogP) of the molecule, facilitating rapid blood-brain barrier (BBB) penetration, which is essential for central nervous system (CNS) therapeutics.

When this building block is subjected to a condensation reaction with semicarbazide, it forms an aryloxyaryl semicarbazone. According to patent literature and structural-activity relationship (SAR) studies , these semicarbazones exhibit profound anticonvulsant activity in the Maximal Electroshock Seizure (MES) test, a gold-standard preclinical model for generalized tonic-clonic seizures .

Pathway & Workflow Visualizations

The following diagrams illustrate the chemical workflow to generate the API from the building block, as well as the biological signaling pathway through which the resulting API exerts its therapeutic effect.

Synthetic workflow from 4-ethylphenol to diaryl ether semicarbazone API.

Biological mechanism of action for VGSC-blocking semicarbazone APIs.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes built-in quality control checks (e.g., specific washing steps and TLC monitoring) and explicit mechanistic causality for the reagents chosen.

Protocol A: Synthesis of 4-(4-Ethylphenoxy)benzaldehyde via SNAr

This protocol utilizes a Nucleophilic Aromatic Substitution (SNAr) approach to forge the diaryl ether linkage .

Reagents & Materials:

-

4-Fluorobenzaldehyde (0.10 mol)

-

4-Ethylphenol (0.11 mol, 1.1 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (0.15 mol, 1.5 eq)

-

Dimethylacetamide (DMAc) (150 mL)

Step-by-Step Methodology:

-

Initiation: Charge a flame-dried 500 mL round-bottom flask with 4-ethylphenol, K₂CO₃, and DMAc. Stir at room temperature for 30 minutes under a nitrogen atmosphere.

-

Causality: K₂CO₃ deprotonates the 4-ethylphenol to form a highly nucleophilic phenoxide anion. DMAc, a polar aprotic solvent, solvates the potassium cation, leaving the phenoxide "naked" and highly reactive.

-

-

Addition: Add 4-fluorobenzaldehyde dropwise to the stirring mixture.

-

Causality: Fluorine is chosen over chlorine because its extreme electronegativity strongly polarizes the C-F bond, stabilizing the negative charge in the Meisenheimer intermediate during the addition-elimination mechanism, thereby accelerating the SNAr reaction.

-

-

Reflux: Heat the reaction mixture to 150°C and reflux for 5–10 hours. Monitor reaction completion via TLC (Benzene:Methanol 9:1 v/v).

-

Quench & Extraction: Cool the mixture to room temperature and quench with 200 mL of distilled water. Extract the aqueous layer with Chloroform (3 × 100 mL).

-

Purification Wash (Critical Step): Wash the combined organic extracts with a 4% (w/v) aqueous NaOH solution, followed by brine.

-

Causality: The NaOH wash is a self-validating purification step; it selectively deprotonates any unreacted 4-ethylphenol, partitioning it into the aqueous waste and ensuring the organic layer contains only the desired building block.

-

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield 4-(4-ethylphenoxy)benzaldehyde as a viscous oil.

Protocol B: Condensation to Diaryl Ether Semicarbazone API

This protocol converts the intermediate building block into the final anticonvulsant API.

Reagents & Materials:

-

4-(4-Ethylphenoxy)benzaldehyde (0.01 mol)

-

Semicarbazide Hydrochloride (0.01 mol)

-

Sodium Acetate (NaOAc) (0.01 mol)

-

Ethanol (95%) (30 mL) / Distilled Water (10 mL)

Step-by-Step Methodology:

-

Dissolution: Dissolve the 4-(4-ethylphenoxy)benzaldehyde in 30 mL of 95% ethanol in a 100 mL Erlenmeyer flask.

-

Buffer Preparation: In a separate beaker, dissolve semicarbazide hydrochloride and sodium acetate in 10 mL of distilled water.